molecular formula C14H10BrNO4 B14312613 Ethanone, 1-(4-bromophenyl)-2-(2-nitrophenoxy)- CAS No. 111946-83-9

Ethanone, 1-(4-bromophenyl)-2-(2-nitrophenoxy)-

Cat. No.: B14312613
CAS No.: 111946-83-9
M. Wt: 336.14 g/mol
InChI Key: WECMVQUMYDPHOP-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-bromophenyl)-2-(2-nitrophenoxy)-: is an organic compound that belongs to the class of aromatic ketones It features a bromophenyl group and a nitrophenoxy group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-bromophenyl)-2-(2-nitrophenoxy)- typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2-nitrophenol.

    Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with 2-nitrophenol in the presence of a base such as sodium hydroxide to form an intermediate compound.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, Ethanone, 1-(4-bromophenyl)-2-(2-nitrophenoxy)-.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1-(4-bromophenyl)-2-(2-nitrophenoxy)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethanone, 1-(4-bromophenyl)-2-(2-nitrophenoxy)- can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanone, 1-(4-bromophenyl)-2-(2-nitrophenoxy)- has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-bromophenyl)-2-(2-nitrophenoxy)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(4-chlorophenyl)-2-(2-nitrophenoxy)-
  • Ethanone, 1-(4-fluorophenyl)-2-(2-nitrophenoxy)-
  • Ethanone, 1-(4-methylphenyl)-2-(2-nitrophenoxy)-

Uniqueness

Ethanone, 1-(4-bromophenyl)-2-(2-nitrophenoxy)- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can affect the compound’s physical and chemical properties.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(2-nitrophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO4/c15-11-7-5-10(6-8-11)13(17)9-20-14-4-2-1-3-12(14)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECMVQUMYDPHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428938
Record name Ethanone, 1-(4-bromophenyl)-2-(2-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111946-83-9
Record name Ethanone, 1-(4-bromophenyl)-2-(2-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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